Ethyl 5-cyanopicolinate
Overview
Description
Ethyl 5-cyanopicolinate is a chemical compound used in laboratory settings and for the manufacture of other chemical compounds .
Synthesis Analysis
The synthesis of Ethyl 5-cyanopicolinate involves various reactions. For instance, a study reported the synthesis of vanadium and zinc complexes of 5-cyanopicolinate . Another source provided multiple reaction conditions for the synthesis of Ethyl 5-cyanopicolinate, involving sulfuric acid, dihydrogen peroxide, iron (II) sulfate, and other compounds .Chemical Reactions Analysis
Ethyl 5-cyanopicolinate can participate in various chemical reactions. For example, a study reported a four-component reaction between cyanoacetamide, aryl aldehydes, and ethyl acetoacetate .Scientific Research Applications
Application 1: Synthesis of Highly Substituted Tetrahydroquinolines
- Summary of the Application : Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline and aldehydes to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
- Methods of Application : The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
- Results or Outcomes : Tetrahydroquinolines obtained from 1-naphthaldehyde demonstrated improved yield and diastereoselectivity compared with those obtained from 2-naphthadehyde .
Application 2: Synthesis of Coumarin-3-carboxylate Ester
- Summary of the Application : The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
- Methods of Application : The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
- Results or Outcomes : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Safety And Hazards
properties
IUPAC Name |
ethyl 5-cyanopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSJSHGZQTWJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496467 | |
Record name | Ethyl 5-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyanopicolinate | |
CAS RN |
41051-03-0 | |
Record name | Ethyl 5-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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